molecular formula C23H22N4O5S2 B11525434 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11525434
M. Wt: 498.6 g/mol
InChI Key: IXRADQRZNYVFFZ-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique combination of functional groups, including nitrophenyl, phenyl, thioxo-thiazolidin, and pyrrolo-oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Construction of the pyrrolo-oxazole core: This involves cyclization reactions using appropriate precursors such as amino acids or their derivatives.

    Introduction of the nitrophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via coupling reactions using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its various functional groups can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-5-phenyl-2-thioxo-1,3-thiazolidin-4-one: This compound shares the thioxo-thiazolidin and nitrophenyl groups but lacks the pyrrolo-oxazole core.

    5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)-1,3-oxazole-4,6-dione: This compound has a similar structure but features an oxazole ring instead of a pyrrolo-oxazole ring.

Uniqueness

The uniqueness of 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its complex structure also provides opportunities for the development of new synthetic methodologies and the exploration of novel biological activities.

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H22N4O5S2/c1-23(2)21(34-22(33)24(23)3)26-17(13-9-11-15(12-10-13)27(30)31)16-18(32-26)20(29)25(19(16)28)14-7-5-4-6-8-14/h4-12,16-18,21H,1-3H3

InChI Key

IXRADQRZNYVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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